2,3,7,8-Tetramethoxythianthrene
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Overview
Description
2,3,7,8-Tetramethoxythianthrene is an organic compound that belongs to the class of thianthrenes. Thianthrenes are sulfur-containing heterocyclic compounds known for their unique electronic properties. The compound is characterized by the presence of four methoxy groups attached to the thianthrene core, which significantly influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethoxythianthrene typically involves the methoxylation of thianthrene. One common method includes the reaction of thianthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of intermediate cationic species, which then undergo nucleophilic substitution by methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetramethoxythianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations and dications. These species are often studied using electron spin resonance spectroscopy.
Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitrosyl hexachloroantimonate and diiodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like methanol and pyridine derivatives are commonly employed.
Major Products Formed
Oxidation: Radical cations and dications.
Reduction: Reduced thianthrene derivatives.
Substitution: Various substituted thianthrene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,7,8-Tetramethoxythianthrene has several scientific research applications:
Chemistry: It is used as a model compound to study electron transfer processes and the behavior of radical cations and dications.
Biology: The compound’s unique electronic properties make it a subject of interest in the study of biological electron transfer mechanisms.
Medicine: Research into its potential medicinal properties, particularly in the context of its electronic behavior and interactions with biological molecules.
Industry: It is used in the development of advanced materials, including organic semiconductors and charge-transfer complexes.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetramethoxythianthrene involves its ability to form radical cations and dications. These species can participate in electron transfer processes, influencing various chemical and biological pathways. The compound’s methoxy groups play a crucial role in stabilizing these charged species, thereby enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Thianthrene: The parent compound without methoxy groups.
2,3,7,8-Tetramethoxyselenanthrene: A selenium analog with similar electronic properties.
7,7,8,8-Tetracyanoquinodimethane: Often forms charge-transfer complexes with thianthrene derivatives.
Uniqueness
2,3,7,8-Tetramethoxythianthrene is unique due to the presence of four methoxy groups, which significantly alter its electronic properties compared to its parent compound, thianthrene. This modification enhances its stability and reactivity, making it a valuable compound for studying electron transfer processes and developing advanced materials.
Properties
CAS No. |
69098-56-2 |
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Molecular Formula |
C16H16O4S2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2,3,7,8-tetramethoxythianthrene |
InChI |
InChI=1S/C16H16O4S2/c1-17-9-5-13-14(6-10(9)18-2)22-16-8-12(20-4)11(19-3)7-15(16)21-13/h5-8H,1-4H3 |
InChI Key |
JAEJQQGDBQVUAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1OC)SC3=C(S2)C=C(C(=C3)OC)OC |
Origin of Product |
United States |
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